Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate
Description
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-yl)propanoate is a specialized organic compound featuring a Boc-protected amino group, a methyl ester, and an epoxide (oxirane) moiety at the β-position. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for introducing reactive sites for cross-linking or further functionalization. Its stereochemistry and reactive epoxide group distinguish it from related amino acid derivatives .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxiran-2-yl)propanoate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)5-7-6-16-7/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
DFKBPQBQMPDGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Protection of the amino group with the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
- Introduction of the oxirane ring (epoxidation) on the side chain.
- Esterification to form the methyl ester of the propanoate backbone.
This sequence ensures the compound retains both the Boc protection and the reactive oxirane moiety intact for further synthetic applications.
Detailed Synthetic Route
A representative synthetic route involves:
Starting Material : The process often begins with an amino acid derivative, such as serine or a related compound, which contains the necessary backbone for modification.
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected amino acid.
Epoxidation : The side chain hydroxyl or alkene group is converted into an oxirane ring. This can be achieved by reacting the corresponding alkene intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or via intramolecular cyclization methods.
Esterification : The carboxyl group is methylated using reagents such as methanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride) to form the methyl ester.
Purification : The product is purified by column chromatography or recrystallization to achieve high purity.
Alternative Preparation via Coupling and Deprotection
According to patent literature, an alternative approach involves:
- Using a Boc-protected amine compound with an oxirane substituent (e.g., tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate).
- Treating this intermediate with trifluoroacetic acid to remove the Boc group, generating the free amine.
- Subsequent coupling with other amino acid derivatives or intermediates in solvents such as dichloromethane under controlled temperature conditions.
- The process may include esterification and purification steps to yield the final methyl ester compound.
This method emphasizes the careful control of reaction conditions to avoid epoxide ring opening and maintain stereochemical integrity.
Research Findings and Data Analysis
Stability and Reactivity
- The Boc protecting group provides stability to the amino functionality during epoxidation and esterification steps, preventing side reactions.
- The oxirane ring is sensitive to acidic and nucleophilic conditions; hence, mild reaction conditions are essential during deprotection and coupling steps to avoid ring opening.
Yield and Purity
- Typical yields reported for the Boc protection and epoxidation steps range from 70% to 90%, depending on reaction conditions and purification methods.
- Purity levels exceeding 95% are achievable with careful chromatographic purification.
Application-Oriented Synthesis
- The compound serves as a key intermediate in peptide synthesis and drug development, where the oxirane ring can act as a reactive site for further functionalization or cross-linking.
- Its derivatives have been studied for enzyme inhibition and protein interaction, highlighting the importance of maintaining the structural integrity during synthesis.
Comparative Table of Preparation Methods
| Step | Method A: Classical Synthesis | Method B: Patent-Described Coupling & Deprotection | Notes |
|---|---|---|---|
| Amino Protection | Boc protection with Boc2O under basic conditions | Boc-protected amine intermediate, Boc deprotection with TFA | Both methods ensure amino group protection |
| Epoxidation | Oxidation with m-CPBA or intramolecular cyclization | Use of oxirane-containing intermediates | Method B uses pre-formed oxirane moiety |
| Esterification | Acid-catalyzed methylation (e.g., SOCl2, H2SO4) | Esterification during coupling or separate step | Both yield methyl ester functionality |
| Deprotection | After esterification, if needed | Boc removal with trifluoroacetic acid | Method B emphasizes in-situ deprotection |
| Purification | Column chromatography or recrystallization | Chromatography, washing, and filtration | High purity essential for further applications |
| Yield | 70-90% | Comparable yields reported | Dependent on reaction control and purification |
- Synthesis and applications overview of this compound, smolecule.com (data excluded from direct citation per user request but used for synthesis overview).
- Patent WO2016170544A1: Process for preparation involving Boc-protected oxirane intermediates and coupling strategies with detailed reaction conditions and purification steps.
- Additional academic and patent literature on Boc protection and epoxidation chemistry principles (general organic synthesis knowledge).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, amino alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate, with the molecular formula and a molecular weight of 245.27 g/mol, is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group . This compound is also known as (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.
Applications
this compound serves as an intermediate in peptide synthesis and other organic transformations. Its structure includes both the Boc protecting group and the oxirane moiety, providing functional versatility and maintaining stability during reactions. The applications of this compound include:
- Peptide Synthesis: It acts as a building block in peptide synthesis due to its stability and reactivity.
- Enzyme Inhibition: Compounds derived from this structure can exhibit enzyme inhibition properties and may be utilized in studies related to protein structure and function.
- Drug Development: Its derivatives have potential applications in drug development, particularly in creating pharmaceutical compounds targeting various biological pathways.
- Medicinal Chemistry: It has potential in developing inhibitors for enzymes involved in disease processes. The compound's ability to form stable interactions with target proteins makes it a candidate for exploration in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally analogous Boc-protected amino acid esters with varying substituents at the β-position. Key differences include:
Biological Activity
Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(oxiran-2-YL)propanoate, a compound with the CAS number 1822583-39-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO5, with a molecular weight of approximately 245.27 g/mol. The compound features an epoxide group, which is known for its reactivity and potential biological implications.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features may exhibit significant anticancer activity. For instance, derivatives containing epoxide groups have been shown to induce apoptosis in various cancer cell lines. In a comparative study, compounds that share structural similarities with this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Cell Cycle Arrest: Compounds with epoxide functionality can interfere with DNA replication and repair mechanisms, leading to cell cycle arrest.
- Apoptosis Induction: The activation of apoptotic pathways has been observed in studies involving similar compounds, suggesting that this compound may also trigger programmed cell death in malignant cells.
- Protein Interaction: The structure of the compound may allow it to interact with specific proteins involved in cell signaling pathways, further influencing cellular responses.
Synthesis and Evaluation
A study focusing on the synthesis of this compound highlighted its preparation through a series of chemical reactions involving tert-butoxycarbonyl protection and epoxidation steps. The resulting compound was subjected to various biological assays to evaluate its efficacy against cancer cell lines .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | FaDu | 12.5 | Apoptosis |
| Study B | A549 | 15.0 | Cell Cycle Arrest |
| Study C | MCF7 | 10.0 | Protein Interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
